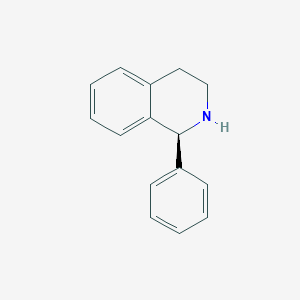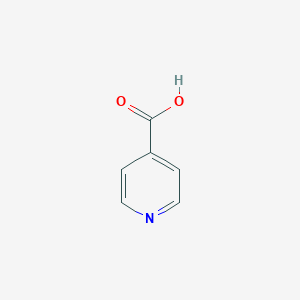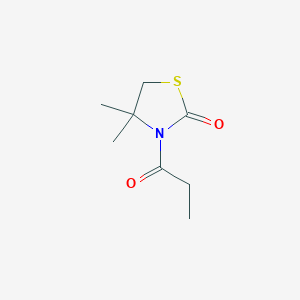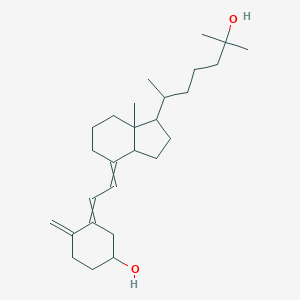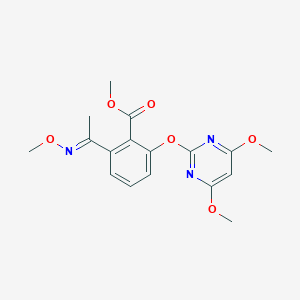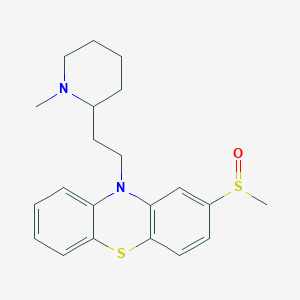![molecular formula C7H8N2 B118772 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 147739-88-6](/img/structure/B118772.png)
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Übersicht
Beschreibung
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a chemical compound with the molecular formula C7H8N2 . It is also known as 5H,6H,7H-pyrrolo [3,4-b]pyridine . This compound is used in the synthesis of various pharmaceuticals and has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves various chemical reactions. For instance, one method involves the reaction with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine consists of a pyrrolopyridine core, which is a fused ring system containing a pyrrole ring and a pyridine ring . The molecular weight of this compound is 120.15 g/mol .Chemical Reactions Analysis
The chemical reactions involving 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are complex and can lead to various products depending on the reaction conditions. For example, the reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Physical And Chemical Properties Analysis
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 215.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 35.3±0.3 cm3, and its polar surface area is 25 Å2 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Antimicrobial Research
6,7-Dihydro-5H-cyclopenta[b] pyridine, a variant of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, is primarily used in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobial agents. This compound is also utilized in the synthesis of fourth-generation Cefpirome, highlighting its importance in antibiotic research (Fu Chun, 2007).
Chemical Synthesis and Applications
Various derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been synthesized for different scientific applications. For instance, the reaction of 7-hydroxy derivatives with nucleophiles has led to the synthesis of multiple substituted compounds. These have applications in creating fused tricyclic derivatives and other complex chemical structures (T. Goto et al., 1991).
Biochemical Research
In biochemical studies, magnesium ion-assisted reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-diones with sodium borohydride has been explored. This process yields 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating a regioselective and chemoselective reduction process significant in organic chemistry and biochemistry (T. Goto et al., 1989).
Novel Compound Synthesis
Research has led to the unexpected formation and crystal structure analysis of spiro[indene-1,7′(6′H)pyrrolo[3,4-b]pyridin]-5′-one, a derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This discovery contributes to the expanding knowledge of novel chemical structures and their potential applications (A. Bahajaj et al., 1994).
Fluorescent Chemosensor Development
The pyrrolo[3,4-c]pyridine derivatives have been used to develop fluorescent chemosensors sensitive to Fe3+/Fe2+ cations. These chemosensors have applications in biological imaging, as demonstrated in living HepG2 cells (Pampa Maity et al., 2018).
Antiviral Research
Compounds like 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, synthesized from 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, have shown promising antiviral activity against influenza viruses, indicating their potential in antiviral drug development (L. Rashan et al., 1989).
Safety And Hazards
The safety data sheet (SDS) for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine indicates that it is a hazardous substance. It has hazard statements H302-H315-H319-H332-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNQXLXIIXDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364031 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
CAS RN |
147739-88-6 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



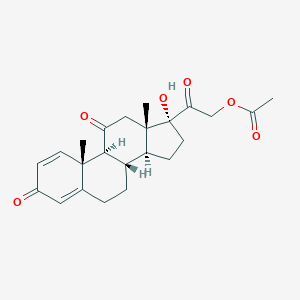
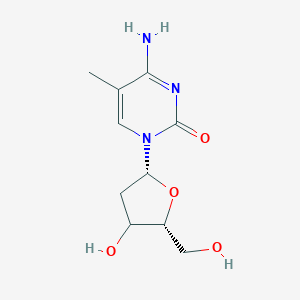
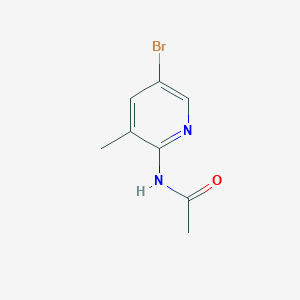
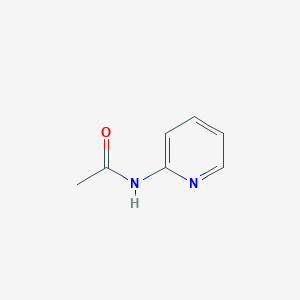
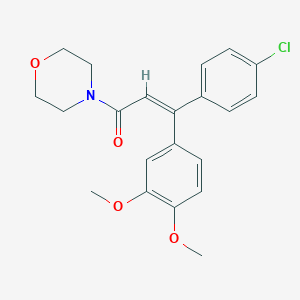
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)

